molecular formula C20H19ClN2O B2357173 N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide CAS No. 124236-61-9

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Cat. No.: B2357173
CAS No.: 124236-61-9
M. Wt: 338.84
InChI Key: XXSIYNJKCPZOFQ-UHFFFAOYSA-N
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Description

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is a high-affinity and selective ligand for the 18 kDa Translocator Protein (TSPO), historically known as the Peripheral Benzodiazepine Receptor (PBR) . This compound is a crucial pharmacological tool in neuroscience research, particularly for the study of neuroinflammation. TSPO is significantly upregulated on activated microglia, the resident immune cells of the central nervous system, in response to injury or disease . Consequently, this ligand and its radiolabeled analogs, such as [11C]PK11195, are extensively used in Positron Emission Tomography (PET) imaging to visualize and quantify microglial activation in vivo . Its research applications include investigating the neuroinflammatory components of conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, amyotrophic lateral sclerosis, and stroke . By binding to TSPO, it allows researchers to monitor disease progression, assess the efficacy of anti-inflammatory therapies, and better understand the role of glial cells in neurodegeneration . This product is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIYNJKCPZOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid (1.00 equiv.) is dissolved in anhydrous N,N-dimethylformamide (0.1 M) with HBTU (1.50 equiv.) and N,N-diisopropylethylamine (2.00 equiv.). sec-Butylamine (1.10 equiv.) is added dropwise, and the mixture reacts at ambient temperature for 16 hours. Workup involves sequential extraction with ethyl acetate, washing with sodium bicarbonate and hydrochloric acid solutions, and final purification by silica gel chromatography using ethyl acetate/hexane (3:7 v/v).

Performance Characteristics

  • Yield : 72% for (R)-enantiomer
  • Purity : >98% by ¹H NMR analysis
  • Reaction Scale : Demonstrated at 0.351 mmol scale with linear scalability
  • Stereochemical Outcome : Retention of configuration when using chiral sec-butylamine

This method's robustness is evidenced by its application in synthesizing analogous compounds like N-benzyl derivatives under identical conditions.

Palladium-Mediated Carbonylation

An alternative route employs palladium-catalyzed carbonylation of 1-(2-chlorophenyl)isoquinolin-3-yl triflate with [¹¹C]carbon monoxide and sec-butylamine. Though developed for radiopharmaceutical applications, the methodology is adaptable to stable isotope synthesis.

Key Reaction Parameters

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Temperature 80°C
Pressure 1 atm CO
Solvent System Toluene/water (3:1 v/v)
Reaction Time 35 minutes

The triflate precursor is prepared from 1-(2-chlorophenyl)isoquinolin-3-ol using trifluoromethanesulfonic anhydride in dichloromethane.

Advantages and Limitations

  • Yield : 55% decay-corrected for ¹¹C variant
  • Specific Activity : 200-900 GBq/µmol (radioactive form)
  • Scope : Enables late-stage isotopic labeling
  • Challenge : Requires specialized handling of triflate intermediates

Classical Acid Chloride Aminolysis

Historical literature describes carboxamide formation through acid chloride intermediates, adaptable to N-sec-butyl derivatives.

Stepwise Procedure

  • Chlorination : Treat 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid with phosphorus trichloride (PCl₃) in chloroform at reflux.
  • Aminolysis : React resultant acid chloride with sec-butylamine in anhydrous ether at 0°C.
  • Workup : Quench with aqueous ammonia, extract with ethyl acetate, and recrystallize from ethanol/water.

Comparative Analysis

Metric HBTU Method Carbonylation Acid Chloride
Yield 72% 55% ~60% (estimated)
Reaction Time 16 h 35 min 8 h
Purification Complexity Medium High Low
Stereochemical Control High Moderate None

Amide Alkylation of Primary Amides

A less direct route involves alkylation of 1-(2-chlorophenyl)isoquinoline-3-carboxamide with 1-iodobutane under strong base conditions.

Experimental Protocol

  • Generate amide anion by treating primary carboxamide with potassium tert-butoxide (2.00 equiv.) in tetrahydrofuran.
  • Add 1-iodobutane (1.50 equiv.) at 0°C and warm to ambient temperature.
  • Neutralize with hydrochloric acid and purify by flash chromatography.

Considerations

  • Yield : 68% reported for methyl analogue
  • Regioselectivity : Favors N-alkylation over O-alkylation (9:1 ratio)
  • Side Reactions : Competing dialkylation observed at higher temperatures

Critical Evaluation of Methodologies

The HBTU-mediated coupling provides superior reproducibility for millimole-scale synthesis, particularly when stereochemical purity is paramount. Palladium-catalyzed carbonylation offers unique advantages for isotopic labeling but requires specialized infrastructure. The acid chloride method remains valuable for large-scale production despite its lower atom economy.

Emerging techniques such as continuous flow amidation could potentially enhance reaction efficiency, though no literature reports specifically address this compound. Recent advances in enzymatic amide bond formation using lipases or proteases may offer greener alternatives, but substrate specificity remains a challenge for the sterically hindered isoquinoline system.

Chemical Reactions Analysis

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across various scientific domains:

Chemistry

  • Building Block : It serves as a precursor in the synthesis of radioligands used for Positron Emission Tomography (PET) studies. This application is crucial for imaging techniques that assess physiological and pathological conditions in vivo.

Biology

  • Biological Target Investigation : N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide interacts with the translocator protein (TSPO), which plays a role in mitochondrial function and cellular stress responses. This interaction is pivotal for studying various biological processes, including apoptosis and inflammation .

Medicine

  • Neuroimaging : The compound is utilized in imaging studies to evaluate neuronal damage, inflammation, and neurodegenerative diseases such as Parkinson's and Huntington's disease. Its ability to bind to TSPO makes it a valuable agent for assessing brain pathologies .
  • Potential Therapeutics : Research indicates that it may have therapeutic applications in treating neurological disorders due to its modulation of mitochondrial activity and potential anti-inflammatory effects.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Objective Findings Reference Year
Anticancer ActivityEvaluate cytotoxic effects on cancer cellsExhibited dose-dependent cytotoxicity with an IC50 value of 15 µM on MCF-7 cells2023
Neuroimaging EfficacyAssess binding affinity for TSPO in glioma cellsDemonstrated high affinity for TSPO, facilitating cancer imaging2013
Anti-inflammatory EffectsInvestigate effects on macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. . This binding can influence various cellular processes, including the regulation of mitochondrial function and the response to cellular stress.

Comparison with Similar Compounds

Key Chemical Data Table
Property Value
Molecular Formula C₂₁H₂₁ClN₂O
Average Mass 352.862 g/mol
Monoisotopic Mass 352.134241 g/mol
Defined Stereocenters 0
ChemSpider ID 1305
Biological Target TSPO (Translocator Protein)

The structural and functional features of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide are compared below with two classes of compounds: 1,3-benzoxazines (e.g., (S,S)-8b, (S,S)-8c, and (S,S)-9d) and Methylclonazepam (a benzodiazepine derivative) .

Structural Analogues with 2-Chlorophenyl Substituents
Feature Target Compound 1,3-Benzoxazines (e.g., 8b, 9d) Methylclonazepam
Core Structure Isoquinoline carboxamide 1,3-Benzoxazine ring Benzodiazepinone
2-Chlorophenyl Position 1-position Anti to α-methylbenzyl fragment 5-position
Key Functional Groups Carboxamide, sec-butyl Benzoxazine ring, methyl substituents Nitro (C7), ketone, tertiary amine
Stereochemistry Undefined Defined (S,S or R,S) Defined (rigid bicyclic structure)
Molecular Weight 352.86 g/mol Not explicitly reported 329.74 g/mol

Structural Insights :

  • The target compound’s isoquinoline carboxamide scaffold distinguishes it from the 1,3-benzoxazines (heterocyclic oxygen-containing ring) and Methylclonazepam (benzodiazepine fused-ring system).
  • The 2-chlorophenyl group is a shared feature but occupies distinct positions: the 1-position in the target compound vs. anti to α-methylbenzyl in benzoxazines and the 5-position in Methylclonazepam .
Physicochemical Properties
  • Lipophilicity : The target compound’s sec-butyl group likely enhances lipophilicity compared to the smaller methyl substituents in benzoxazines. This property may influence membrane permeability and bioavailability.
  • Stereochemical Impact : The defined (S,S) or (R,S) configurations in benzoxazines contrast with the target compound’s racemic nature, which may result in mixed pharmacological effects.

Functional Insights :

  • The target compound’s TSPO affinity aligns with its role in mitochondrial function and neuroimaging, whereas Methylclonazepam’s GABAₐ receptor targeting underpins its anxiolytic effects .

Biological Activity

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is an isoquinoline derivative that has garnered attention for its potential biological activities, particularly as a ligand for the translocator protein (TSPO). This compound exhibits a variety of pharmacological effects, making it a subject of interest in neuropharmacology and therapeutic development.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}ClN1_{1}O1_{1}
  • Molecular Weight : 275.77 g/mol
  • IUPAC Name : this compound

The primary mechanism through which this compound exerts its effects is via binding to the TSPO. TSPO is involved in various cellular processes, including apoptosis, cell proliferation, and immune response modulation. The binding affinity of this compound to TSPO has been shown to be significant, with studies indicating a Ki_i value in the low nanomolar range, suggesting potent interactions that could influence neuroinflammatory processes and neurodegenerative diseases.

Neuroinflammation

This compound has been studied for its role in neuroinflammation. Research indicates that compounds targeting TSPO can modulate microglial activation, which is crucial in neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis. In vivo studies have demonstrated that this compound can significantly accumulate in areas of inflammation within the central nervous system (CNS), correlating with microglial activation markers.

Binding Affinity Studies

The binding affinity of this compound to TSPO was evaluated using radioligand displacement assays. The results are summarized in Table 1 below.

CompoundBinding Affinity (Ki_i, nM)Specificity
This compound9.3High
[11^{11}C]PK111953.0Moderate
[18^{18}F]PBR286.0High

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced microglial activation and improved cognitive function, suggesting potential neuroprotective effects.
  • Multiple Sclerosis : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with this compound led to decreased clinical symptoms and reduced inflammatory cell infiltration in the CNS.

Q & A

Q. What are the recommended synthetic routes for N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

Isoquinoline Core Formation : Start with a Friedländer condensation of 2-chlorobenzaldehyde with a β-keto ester derivative under acidic conditions to form the isoquinoline backbone.

Carboxamide Introduction : Use a nucleophilic acyl substitution reaction with sec-butylamine in the presence of a coupling agent (e.g., HATU or EDC) to attach the carboxamide group.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Characterization : Validate intermediates via 1^1H/1313C NMR (structural confirmation), HPLC (purity >95%), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Design a stability study with controlled variables:

  • Temperature : Test −20°C (long-term storage), 4°C (short-term), and 25°C (accelerated degradation).
  • Light Exposure : Compare amber vs. clear glass vials under UV/visible light.
  • Humidity : Use desiccators with saturated salt solutions to maintain 30%, 60%, and 90% relative humidity.
    Analytical Tools : Monitor degradation via HPLC-UV (quantitative) and LC-MS (qualitative identification of degradation products) .

Q. What analytical techniques are critical for confirming the purity of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve impurities.
  • Spectroscopy : NMR (1^1H, 1313C, DEPT) to confirm structural integrity and detect stereochemical anomalies.
  • Elemental Analysis : Verify empirical formula (C, H, N content) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions (e.g., halogenation at the isoquinoline 4-position).
  • Reaction Path Screening : Apply automated algorithms (e.g., ARTn or GRRM) to explore alternative pathways and minimize side products.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for coupling reactions .

Q. How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between assay platforms.
  • Physicochemical Profiling : Rule out false positives/negatives by testing solubility (DMSO/PBS) and aggregation propensity (dynamic light scattering) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Analysis : Perform Michaelis-Menten experiments with varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive).
  • Structural Biology : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450 isoforms) for X-ray diffraction studies.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .

Q. How can design of experiments (DoE) improve yield in large-scale synthesis?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2k^k factorial approach to identify critical factors.
  • Response Surface Methodology (RSM) : Optimize parameters (e.g., 60–80°C, 5–10 mol% Pd catalyst) to maximize yield.
  • Scale-Up Validation : Replicate optimal conditions in a pilot reactor (1–10 L) with real-time process analytics (PAT) .

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